molecular formula C28H32O14 B15295805 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one

7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one

Cat. No.: B15295805
M. Wt: 592.5 g/mol
InChI Key: JFAJUIZNHKHDGQ-NBCFGUOBSA-N
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Description

This compound is a benzopyranone derivative characterized by a 2H-1-benzopyran-2-one core substituted with methoxy groups at positions 4 and 7, a 4-methoxyphenyl group at position 4, and a disaccharide moiety (6-O-β-D-xylopyranosyl-β-D-glucopyranosyl) at position 4. Benzopyranones, also known as coumarin derivatives, are widely studied for their biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The glycosylation at position 5 enhances its hydrophilicity and may influence its pharmacokinetic profile compared to non-glycosylated analogs .

Properties

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

7-methoxy-4-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)15-9-20(30)40-17-7-14(37-2)8-18(21(15)17)41-28-26(35)24(33)23(32)19(42-28)11-39-27-25(34)22(31)16(29)10-38-27/h3-9,16,19,22-29,31-35H,10-11H2,1-2H3/t16-,19-,22+,23-,24+,25-,26-,27+,28-/m1/s1

InChI Key

JFAJUIZNHKHDGQ-NBCFGUOBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, including the formation of the benzopyran core and the subsequent attachment of glycosidic moieties. Common synthetic routes may include:

    Formation of the Benzopyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Glycosylation: The glycosidic linkages are formed by reacting the benzopyran core with glycosyl donors (e.g., xylopyranosyl and glucopyranosyl derivatives) under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the benzopyran core, potentially converting it to dihydrobenzopyran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding glycosidic linkages and benzopyran chemistry.

Biology

Biologically, the compound is investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects, including its ability to modulate enzyme activity and cellular pathways. It may be explored as a lead compound for developing new pharmaceuticals.

Industry

Industrially, the compound’s unique properties make it useful in the development of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Signaling Pathways: Affecting cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

    Interacting with Receptors: Binding to cell surface or intracellular receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of benzopyranones vary in substituents (hydroxyl, methoxy, glycosyl groups) and substitution patterns, which critically affect their physicochemical properties and bioactivities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Bioactivity / Applications References
Target Compound 7-Methoxy, 4-(4-methoxyphenyl), 5-(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy ~652.6 (estimated) Potential antioxidant, glycoside-mediated solubility
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one (139) 5,7-dihydroxy, 3,6-dimethoxy, 2-(3-hydroxy-4-methoxyphenyl) 372.3 Antioxidant, anti-inflammatory
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl-4H-1-benzopyran-4-one (140) 7-β-D-glucopyranosyloxy, 5-hydroxy, 2-methoxy 448.4 Enhanced solubility, moderate antimicrobial
3-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one 6-O-acetyl-glucopyranosyl, 5-hydroxy, 4-hydroxyphenyl, 7-methoxy 534.5 Improved stability, acetyl group aids absorption
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(6-O-α-L-rhamnosyl)-β-D-glucopyranosyl]oxy-4H-1-benzopyran-4-one 6-O-α-L-rhamnopyranosyl-β-D-glucopyranosyl, 3-hydroxy-4-methoxyphenyl 638.6 Higher bioavailability than non-rhamnosylated analogs

Key Findings from Comparative Studies

Glycosylation Effects: The target compound’s 6-O-β-D-xylopyranosyl-β-D-glucopyranosyl group distinguishes it from analogs like 140 (simple β-D-glucopyranosyl) and rhamnosyl-glucosyl derivatives . Xylose substitution may reduce metabolic degradation compared to glucose-only glycosides, as xylose is less common in mammalian systems . Acetylated glycosyl groups (e.g., 6-O-acetyl-glucopyranosyl in ) improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Methoxy vs. Hydroxyl Substituents :

  • Methoxy groups (e.g., at positions 4 and 7 in the target compound) confer greater stability against oxidation compared to hydroxylated analogs like 139 . However, hydroxyl groups in 139 enhance radical scavenging capacity, making it a stronger antioxidant .

Biological Activity: Non-glycosylated compounds (e.g., 139) exhibit higher cytotoxicity in vitro due to improved cell membrane penetration, whereas glycosylated derivatives (e.g., target compound, 140) show reduced toxicity but require enzymatic hydrolysis for activation . The rhamnosyl-glucosyl analog () demonstrates superior anti-inflammatory activity in murine models, attributed to rhamnose’s role in targeting immune cells .

Safety Profiles :

  • Hydroxylated derivatives (e.g., 139 ) are associated with skin and eye irritation risks (GHS Category 2), while methoxy-rich compounds like the target molecule may have milder toxicity profiles .

Biological Activity

The compound 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one , often referred to as a flavonoid glycoside, has garnered attention in recent research for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₂₁H₂₄O₁₁
  • Molecular Weight : 432.41 g/mol
  • IUPAC Name : 7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one

The presence of methoxy groups and glycosidic linkages contributes to its solubility and stability, which are crucial for its biological activity.

Antioxidant Activity

Numerous studies have indicated that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress. In vitro assays demonstrated that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

Research indicates that this compound exhibits anticancer effects through various mechanisms:

  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cell lines by activating caspase pathways, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cells .
  • Inhibition of Cell Proliferation : It significantly reduces cell viability in a dose-dependent manner, suggesting potential use as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .

Antidiabetic Activity

Recent investigations have highlighted the antidiabetic properties of this compound. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism involves the inhibition of alpha-glucosidase activity, which slows down carbohydrate digestion and absorption .

Antimicrobial Activity

The antimicrobial properties of the compound have also been documented. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes .

Study 1: Anticancer Activity

A study conducted on MCF-7 cells demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a significant decrease in cell viability (p < 0.01). The study further revealed that apoptosis was induced via mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatorySuppresses NF-kB signaling
AntidiabeticInhibits alpha-glucosidase
AntimicrobialDisrupts bacterial membranes

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